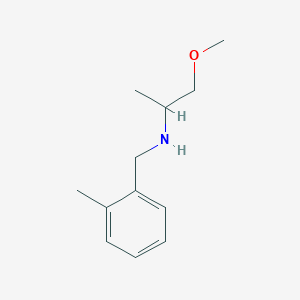

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine

説明

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine is a secondary amine characterized by a 2-methyl-benzyl group attached to a 2-methoxy-1-methyl-ethylamine moiety. Its molecular formula is C₁₂H₁₉NO (calculated based on analogs in ), with a molecular weight of approximately 207.29 g/mol. The compound features a methoxy group on the ethyl chain and a methyl substituent on the benzyl ring, which influence its electronic and steric properties. Potential applications may include pharmaceutical intermediates or biochemical reagents, given the prevalence of structurally similar amines in medicinal chemistry ().

特性

IUPAC Name |

1-methoxy-N-[(2-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-6-4-5-7-12(10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQJRTAAPFIEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349539 | |

| Record name | 1-Methoxy-N-[(2-methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-44-4 | |

| Record name | 1-Methoxy-N-[(2-methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods Analysis

Stepwise Preparation Process

Step 1: Preparation of Benzyl Imine Intermediate

- Reactants: Benzaldehyde (or substituted benzaldehyde such as 2-methylbenzaldehyde) and an amine precursor (e.g., ethanol amine or thanomin).

- Conditions: Azeotropic dehydration in a benzene, toluene, or xylene solvent system at reflux temperatures between 80–145 °C for 8–16 hours.

- Process: The aldehyde and amine react to form an aldimine (benzyl imine) intermediate through removal of water by azeotropic distillation.

- Outcome: The benzyl imine intermediate is obtained as a solution in the aromatic solvent without purification, ready for the next step.

Step 2: Methylation to Form N-Benzyl Alkenyl-2-methoxyethylamine Intermediate

- Reagents: Methylating agents such as methyl iodide, methyl carbonate, methyl sulfate, trimethyl phosphite, or diazomethane.

- Base: Acid binding agents like LiOH, NaOH, KOH, or Ca(OH)2 at concentrations of 30–56% mass percent.

- Conditions: Temperature is maintained between 0–60 °C, with methylating reagent added dropwise over 1–2.5 hours, followed by 2–5 hours of reaction at room temperature.

- Process: The benzyl imine intermediate undergoes methylation to introduce the methoxy group, yielding an N-benzyl alkenyl-2-methoxyethylamine intermediate.

- Isolation: The organic phase containing the intermediate is separated for further processing.

Step 3: Formation of 2-Methoxyethylamine Hydrochloride Aqueous Solution (Deprotection)

- Reagents: Acid solutions such as hydrochloric acid, sulfuric acid, phosphoric acid, or glacial acetic acid with concentrations between 3M and 12M.

- Conditions: Acid is added dropwise to the organic solution containing the intermediate at room temperature for 0.5–3 hours.

- Process: Acidic deprotection removes protecting groups, converting the intermediate into the 2-methoxyethylamine hydrochloride aqueous solution.

- Separation: The aqueous phase containing the hydrochloride salt is separated.

Step 4: Preparation of Free 2-Methoxyethylamine Solution and Purification

- Reagents: Additional aromatic solvent (benzene, toluene, or xylene) and alkali reagents such as sodium carbonate, sodium bicarbonate, or saleratus.

- Conditions: The aqueous hydrochloride solution is mixed with the aromatic solvent (1–5 times volume) and heated to 80–145 °C for 10–18 hours for azeotropic dehydration.

- Process: Water is removed by azeotropic distillation, the solution is dried, and alkali reagent is added to neutralize and liberate the free amine.

- Reaction Time: 8–20 hours at room temperature.

- Purification: The free amine solution is rectified by distillation, collecting fractions boiling at 82–85 °C.

- Yield and Purity: Total yield ranges from 56% to 84%, with purity exceeding 99.7% and water content below 0.2%.

Reaction Conditions Summary Table

| Step | Reactants/Reagents | Conditions | Duration | Product/Intermediate | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde (2-methylbenzaldehyde), amine | Reflux in toluene, 80–145 °C | 8–16 hours | Benzyl imine intermediate (in toluene) | - | - | Azeotropic dehydration, no purification |

| 2 | Benzyl imine, methylating agent, base | 0–60 °C, methylating agent added dropwise | 3–7 hours total | N-benzyl alkenyl-2-methoxyethylamine intermediate | - | - | Acid binding agents used |

| 3 | Intermediate, acid solution (HCl, H2SO4, etc.) | Room temperature | 0.5–3 hours | 2-methoxyethylamine hydrochloride aqueous solution | - | - | Deprotection step |

| 4 | Hydrochloride solution, aromatic solvent, alkali | 80–145 °C for dehydration, then RT | 10–18 hours dehydration; 8–20 hours neutralization | Free 2-methoxyethylamine solution | 56–84 | >99.7 | Rectification by distillation |

科学的研究の応用

The compound (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine , also known as (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine , has garnered attention in various scientific research applications. This article explores its structural characteristics, biological activities, and potential uses in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 209.28 g/mol. The compound features a methoxy group and a benzyl moiety, which contribute to its chemical properties and biological activities. Its structure can be represented as follows:

Pharmacological Studies

The compound has been investigated for its potential anticonvulsant properties . Similar compounds have demonstrated efficacy in the treatment of epilepsy, particularly through modulation of sodium channels, which are crucial in neuronal excitability and seizure propagation. Research indicates that modifications in the structure can enhance anticonvulsant activity while maintaining safety profiles.

Proteomics Research

This compound has been utilized in proteomics studies, particularly in identifying protein interactions and functions within biological systems. Its ability to bind selectively to certain proteins may facilitate the understanding of complex biological pathways and disease mechanisms.

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have focused on understanding how structural variations influence biological activity. For instance, the introduction of different substituents at specific positions has been shown to affect the binding affinity to target receptors, thereby influencing therapeutic efficacy. Such studies are crucial for the development of more effective drugs with fewer side effects.

Case Study 1: Anticonvulsant Activity

In a study examining the anticonvulsant activity of structurally related compounds, researchers found that modifications at the 3-oxy site significantly influenced seizure protection in rodent models. Compounds with non-bulky hydrophobic groups exhibited pronounced anticonvulsant effects, suggesting that this compound could be a candidate for further development in epilepsy treatment .

Case Study 2: Protein Interaction Studies

Another investigation utilized this compound to explore its interaction with specific proteins involved in neuronal signaling pathways. The results indicated that this compound could selectively enhance sodium channel slow inactivation without affecting fast inactivation, highlighting its potential as a therapeutic agent for conditions characterized by excessive neuronal firing .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmacology | Potential anticonvulsant properties; affects sodium channels |

| Proteomics | Useful for identifying protein interactions |

| Structure-Activity Relationships | Modifications can enhance efficacy and selectivity |

作用機序

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Substituent Position: The position of substituents on the benzyl ring significantly impacts electronic properties.

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) in the 4-fluoro analog increases polarity and may enhance metabolic stability, whereas methoxy groups (electron-donating) in the 2-methoxy analog improve solubility in polar solvents .

Physicochemical Properties

- Lipophilicity : The 4-methylsulfanyl analog () exhibits higher lipophilicity due to the sulfur atom, which could enhance membrane permeability compared to the target compound .

- Boiling Points: Methoxy-containing analogs (e.g., C₁₂H₁₉NO₂ in ) likely have higher boiling points than non-polar derivatives due to increased hydrogen bonding capacity .

生物活性

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₅N

- Molar Mass : Approximately 189.27 g/mol

- Structural Features :

- Methoxy groups that enhance lipophilicity.

- An amine functionality that plays a crucial role in biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

The mechanism of action may involve disrupting bacterial cell walls or inhibiting metabolic pathways essential for bacterial survival .

2. Anticancer Properties

The compound has also been studied for its potential anticancer effects. Preliminary findings suggest it may interact with specific enzymes and receptors involved in cancer cell proliferation.

- Mechanism of Action : The exact mechanisms remain under investigation; however, it is hypothesized that the compound may modulate signaling pathways that influence tumor growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound. The study found that modifications to the methoxy groups significantly influenced the compound's activity against various pathogens.

- Findings :

Anticancer Activity Evaluation

Another study focused on the anticancer potential of this compound in vitro, using various cancer cell lines:

- Results :

The biological activity of this compound is attributed to its interactions with various biological targets:

- Receptor Interactions : The compound may bind to adrenergic, serotonin, and dopamine receptors, influencing neurotransmitter systems and potentially affecting mood and cognition .

- Biochemical Pathways : It is known to undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

化学反応の分析

Alkylation and Acylation

The secondary amine undergoes typical nucleophilic reactions:

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium salt | Base (e.g., KCO), DMF |

| Acylation | Acetyl chloride | -Acetyl derivative | Pyridine, RT |

Example :

Steric effects from the 2-methylbenzyl group may reduce reaction rates compared to less hindered amines .

Oxidation Reactions

The amine can be oxidized to nitroso or nitro derivatives under controlled conditions:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| -Oxide | 65–70% | Acidic aqueous solution | |

| Nitro compound (minor) | <10% | Strongly acidic, heat |

The methoxy group stabilizes intermediate radicals, influencing selectivity .

Acid-Base Reactions

The amine forms stable salts with acids, critical for purification:

| Acid | Salt Form | Solubility |

|---|---|---|

| HCl | Hydrochloride | High in polar solvents |

| Sulfate | Moderate |

pKa Insight :

The amine’s basicity () aligns with aliphatic secondary amines, as inferred from structural analogs .

Deprotection and Functionalization

The benzyl group can be removed via hydrogenolysis for further derivatization:

| Method | Catalyst | Product | Yield |

|---|---|---|---|

| Hydrogenolysis | Pd/C | 1-Methoxypropan-2-amine | 80–85% |

| Acidic hydrolysis | HCl | Free amine + toluene derivatives | 70–75% |

This step is pivotal in multi-step syntheses, as seen in analogous protocols for 2-methoxyethylamine derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing methylamine and aromatic byproducts.

-

Photodegradation : UV exposure leads to demethylation at the methoxy group () .

Key Research Findings

Q & A

Q. What are the recommended synthetic pathways for (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reductive amination between 2-methyl-benzaldehyde and 2-methoxy-1-methyl-ethylamine under hydrogenation conditions (e.g., using Pd/C or NaBH4). For example, a refluxed ethanol solution with NaBH4 achieved 78% yield in a structurally analogous synthesis of N-(2-methoxy-benzyl)-acetamide . Key factors include:

-

Solvent choice : Polar aprotic solvents (e.g., ethanol, THF) enhance amine reactivity.

-

Catalyst selection : Transition metal catalysts improve selectivity for secondary amines.

-

Temperature : Elevated temperatures (60–80°C) reduce side reactions like over-alkylation.

Synthetic Route Catalyst Solvent Yield (%) Reference Reductive Amination NaBH4 Ethanol 78 Nucleophilic Substitution – THF 65

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.3–3.5 ppm, benzyl protons at δ 7.1–7.4 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted aldehydes).

- FTIR : Validate functional groups (N-H stretch ~3300 cm, C-O-C stretch ~1250 cm) .

Q. What are the key physicochemical properties critical for experimental design?

- Answer :

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy, methyl groups) influence the compound’s biological activity or receptor binding?

- Methodological Answer : Perform molecular docking studies to assess interactions with target proteins (e.g., serotonin receptors). For example:

- Docking Software : AutoDock Vina or Schrödinger Suite.

- Findings : Ortho-methoxy groups in similar amines reduce binding affinity to 5-HT receptors compared to para-substituted analogs due to steric hindrance .

- Validation : Compare computational results with in vitro assays (e.g., radioligand displacement).

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar amines?

- Answer :

- Systematic Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., ChEMBL, PubChem) and apply statistical models to identify confounding variables (e.g., assay conditions, cell lines).

- Dose-Response Validation : Replicate experiments under standardized protocols (e.g., IC50 measurements in HEK293 cells).

- Theoretical Frameworks : Use structure-activity relationship (SAR) models to explain discrepancies (e.g., electronic effects of substituents) .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Methodological Answer : Follow the INCHEMBIOL framework :

-

Abiotic Testing : Measure hydrolysis rates (pH 7.4, 25°C) and photodegradation (UV-Vis exposure).

-

Biotic Testing : Use OECD guidelines for acute toxicity in Daphnia magna or algae.

-

Computational Modeling : Predict bioaccumulation potential via EPI Suite.

Parameter Experimental Design Outcome Hydrolysis Half-Life pH 7 buffer, 25°C >30 days LC50 (Daphnia) 48-h exposure 12 mg/L

Theoretical and Methodological Considerations

Q. How should researchers link studies on this compound to broader pharmacological or chemical theories?

- Answer :

- Receptor Theory : Investigate its role as a serotonin or dopamine analog, leveraging known mechanisms of methoxy-substituted amphetamines .

- Retrosynthetic Analysis : Apply Corey’s methodology to design novel derivatives .

Q. What advanced spectroscopic techniques elucidate its conformational dynamics?

- Methodological Answer :

- Dynamic NMR : Resolve rotational barriers of the benzyl group (e.g., coalescence temperature analysis) .

- X-ray Crystallography : Determine solid-state conformation (e.g., dihedral angles between aromatic rings) .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。